molecular formula C13H19N3O2 B1299436 N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide CAS No. 436090-54-9

N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide

Cat. No. B1299436
M. Wt: 249.31 g/mol
InChI Key: ICIRQQCLYMQVPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with potential anticancer properties, involves a multi-step reaction starting with ethyl 2-(2-isopropylphenoxy) acetic acid. This precursor is stirred with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The resulting crude product is then recrystallized to achieve the desired purity. The synthesis process is characterized by its good yield and the use of common reagents and solvents in organic chemistry .

Molecular Structure Analysis

The molecular structure of the synthesized compound has been determined through crystallographic analysis. It crystallizes in the orthorhombic crystal system with space group Pbca. The unit cell parameters are a = 7.4250 (4) Å, b = 14.9753 (7) Å, c = 27.5656 (14) Å, and Z = 4. The crystal structure was solved using direct methods and refined to a final R-factor of 0.042 for 2158 observed reflections. The structure exhibits intermolecular hydrogen bonds of the type N–H···O, which are crucial for the stability of the crystal lattice. Additionally, two intramolecular interactions, N1-H1…O2 and N2-H2B…N1, were observed, which may influence the biological activity of the compound .

Chemical Reactions Analysis

The anticancer activity of the synthesized compound was explored through in silico modeling, targeting the VEGFr receptor. This receptor is significant in cancer biology as it plays a role in angiogenesis. The compound's interaction with the receptor suggests that it may have potential as an anticancer agent. However, the specific chemical reactions between the compound and the biological target are not detailed in the provided data and would require further biochemical and pharmacological studies to elucidate .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA), a related compound, have been studied in the context of its role as a corrosion inhibitor for mild steel in hydrochloric acid medium. The compound demonstrated high inhibition efficiency, which was confirmed by various techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The adsorption behavior of MPA on mild steel follows the Langmuir adsorption isotherm model, indicating a strong and spontaneous adsorption process. The negative value of the standard free energy of adsorption and the calculated activation energy of corrosion provide insights into the thermodynamics and mechanism of corrosion inhibition by MPA .

Scientific Research Applications

  • Antimalarial Activity : Werbel et al. (1986) synthesized a series of compounds related to N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide, demonstrating significant antimalarial potency against Plasmodium berghei in mice. These compounds showed potential for extended infection protection even with oral administration, suggesting their viability for clinical trials in humans (Werbel et al., 1986).

  • DNA and Protein Binding Studies : Raj (2020) investigated the DNA-binding interactions of similar compounds with calf thymus DNA, indicating interactions via intercalation. Their study also revealed strong binding abilities with bovine serum albumin (BSA), a protein, suggesting potential biological applications (Raj, 2020).

  • Antimicrobial and Hemolytic Activity : A study by Gul et al. (2017) on derivatives of N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide showed notable antimicrobial activity against various microbial species. They also evaluated hemolytic activity, finding most compounds to have low toxicity, which is promising for biological applications (Gul et al., 2017).

  • Corrosion Inhibition : Nasser and Sathiq (2017) explored the use of similar Mannich bases as corrosion inhibitors for mild steel in acidic environments. Their findings suggest these compounds can significantly reduce corrosion, indicating potential applications in material science and engineering (Nasser & Sathiq, 2017).

  • Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective antifungal agents against Candida and Aspergillus species. They optimized the series for better plasmatic stability while maintaining antifungal efficacy, which is vital for potential therapeutic use (Bardiot et al., 2015).

  • Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized coordination complexes using pyrazole-acetamide derivatives and studied their antioxidant activities. These complexes showed significant activity, highlighting potential in chemical and biological research (Chkirate et al., 2019).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications, ongoing research, and open questions about the compound.


Please consult with a qualified professional or refer to specific resources for detailed information. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIRQQCLYMQVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide

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